molecular formula C5H5BrN2O B13078254 4-Bromo-2-methylpyrimidin-5-ol

4-Bromo-2-methylpyrimidin-5-ol

Cat. No.: B13078254
M. Wt: 189.01 g/mol
InChI Key: SECUUTVSFSBSGD-UHFFFAOYSA-N
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Description

4-Bromo-2-methylpyrimidin-5-ol is a halogenated pyrimidine derivative characterized by a bromine atom at position 4, a hydroxyl group at position 5, and a methyl substituent at position 2 (Figure 1). Its molecular formula is C₅H₅BrN₂O, with a molecular weight of 189.01 g/mol. The compound is synthesized via bromination of 4,6-dimethylpyrimidin-5-ol using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in tetrahydrofuran (THF), yielding a white solid with a high-resolution mass spectrometry (HRMS) peak at m/z 201.9739 [M+H]⁺ . It serves as a key intermediate in palladium-catalyzed amination reactions for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

4-bromo-2-methylpyrimidin-5-ol

InChI

InChI=1S/C5H5BrN2O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3

InChI Key

SECUUTVSFSBSGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylpyrimidin-5-ol typically involves the bromination of 2-methylpyrimidin-5-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methylpyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed:

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of carboxylated pyrimidines.

    Reduction: Formation of aminated or hydroxylated pyrimidines.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers

5-Bromo-2-methylpyrimidin-4-ol (CAS 27058-54-4)
  • Structure : Bromine at position 5, hydroxyl at position 4, methyl at position 2.
  • Molecular Formula : C₅H₅BrN₂O (same as target compound).
  • Key Differences : The swapped positions of bromine and hydroxyl groups alter electronic properties. The hydroxyl group at position 4 in this isomer increases acidity compared to position 5 in the target compound due to resonance stabilization .
  • Applications : Less commonly reported in coupling reactions, suggesting lower reactivity as a leaving group compared to 4-bromo analogs .

Halogen-Substituted Derivatives

5-Bromopyrimidin-4-ol (CAS 19808-30-1)
  • Structure : Bromine at position 5, hydroxyl at position 4.
  • Molecular Formula : C₄H₃BrN₂O.
  • Comparison : Lacks the methyl group at position 2, reducing steric hindrance and increasing solubility in polar solvents. HRMS data (m/z 176.94 [M+H]⁺) confirms a lower molecular weight than the target compound .
  • Reactivity : The absence of a methyl group enhances electrophilicity at position 5, making it suitable for nucleophilic substitution .
2-Chloro-5-fluoropyrimidin-4-ol
  • Structure : Chlorine at position 2, fluorine at position 5, hydroxyl at position 4.
  • Molecular Formula : C₄H₂ClFN₂O.
  • Fluorine’s strong electron-withdrawing effect decreases basicity at position 5 compared to bromine .

Amino-Substituted Derivatives

2-Amino-5-bromo-4-pyrimidinol (CAS 61937-71-1)
  • Structure: Amino at position 2, bromine at position 5, hydroxyl at position 4.
  • Molecular Formula : C₄H₄BrN₃O.
  • Comparison: The amino group introduces additional hydrogen-bonding sites, enhancing crystallinity. Quantum chemical calculations indicate a higher dipole moment (4.12 D) compared to non-amino analogs (e.g., 3.78 D for 4-Bromo-2-methylpyrimidin-5-ol), affecting solubility .

Methyl-Substituted Variants

4-Hydroxy-2-methylpyrimidine (CAS 19875-04-8)
  • Structure : Hydroxyl at position 4, methyl at position 2.
  • Molecular Formula : C₅H₆N₂O.
  • Comparison : Lacks bromine, reducing molecular weight (122.11 g/mol) and halogen-dependent reactivity. Used as a scaffold for antiviral agents due to its planar structure .

Data Tables

Table 1: Physical and Spectral Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) HRMS m/z [M+H]⁺ TLC Rf (EtOAc/Hexanes)
This compound C₅H₅BrN₂O 189.01 Not reported 201.9739 0.63 (1:2)
5-Bromopyrimidin-4-ol C₄H₃BrN₂O 175.98 174–176 176.94 Not reported
2-Amino-5-bromo-4-pyrimidinol C₄H₄BrN₃O 190.00 >250 190.9521 Not reported

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